molecular formula C17H18N4O2S B2775812 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 851131-65-2

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2775812
CAS RN: 851131-65-2
M. Wt: 342.42
InChI Key: ASZKOQQPRCWLME-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a sulfanyl group, and an acetamide group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions with acids and bases, while the sulfanyl group might be involved in oxidation and reduction reactions .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing compounds with structures similar to the specified chemical, exploring their potential applications in medicinal chemistry and materials science. For instance, research on the synthesis of amidomethane sulfonyl-linked bis heterocycles has demonstrated methods for preparing compounds with antioxidant activity, highlighting the importance of structural variation in modulating biological properties (Talapuru et al., 2014). Similar approaches have been used to synthesize novel coordination complexes with potential for hydrogen bonding and antioxidant activity (Chkirate et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds related to the specified chemical have been evaluated for antimicrobial and antioxidant activities. For example, new thiazolidin-4-one derivatives were synthesized to determine their antimicrobial activity, providing insights into feasible structure–activity relationships (Baviskar et al., 2013). Another study synthesized 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives to screen them against various enzymes, showcasing their activity against acetylcholinesterase (Rehman et al., 2013).

Pharmacological Evaluation

The pharmacological evaluation of related compounds has revealed potential therapeutic applications. For example, a series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated remarkable antibacterial activity, underscoring the utility of structural modification in discovering new antimicrobial agents (Siddiqui et al., 2014).

properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-5-4-6-14(13(11)3)21-8-7-18-17(21)24-10-16(22)19-15-9-12(2)23-20-15/h4-9H,10H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZKOQQPRCWLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NOC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321974
Record name 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816300
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

851131-65-2
Record name 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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